2-{[(2-Methoxyethyl)amino]-carbonyl}cyclohexanecarboxylic acid
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Overview
Description
2-{[(2-Methoxyethyl)amino]-carbonyl}cyclohexanecarboxylic acid is a chemical compound with the CAS Number: 817632-37-4 . It has a molecular weight of 229.28 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H19NO4/c1-16-7-6-12-10(13)8-4-2-3-5-9(8)11(14)15/h8-9H,2-7H2,1H3,(H,12,13)(H,14,15) . This code provides a specific description of the compound’s molecular structure.Scientific Research Applications
1. Chemical Structure and Properties
2-{[(2-Methoxyethyl)amino]-carbonyl}cyclohexanecarboxylic acid is a compound exhibiting interesting chemical properties due to its structural components. For instance, in studies involving similar compounds, the focus has been on their tautomeric forms and hydrogen bonding characteristics. These properties are significant in understanding the behavior and potential applications of such compounds in various fields, including materials science and pharmaceuticals (Odabaşoǧlu, Albayrak, Büyükgüngör, & Lönnecke, 2003).
2. Synthesis and Derivatives
The synthesis of derivatives of this compound and similar ones has been a topic of interest. Research has explored various synthetic routes and transformations. For example, the synthesis of 2-substituted 1-aminocyclopropane-1-carboxylic acids and their application in creating protected analogs of other amino acids demonstrates the versatility of these compounds in synthetic organic chemistry (Frick, Klassen, & Rapoport, 2005).
3. Applications in Material Science
Certain derivatives of this compound have been studied for their potential applications in material science. For instance, the interactions of alkyl 2-hydroxycarboxylic acids with alkoxysilanes have implications for the use of these compounds as templates in sol-gel silica preparation, indicating a potential role in the development of new materials (Ansell, Barrett, Meegan, & Warriner, 2007).
4. Pharmaceutical Applications
Research in the pharmaceutical field has explored the use of similar compounds for various applications. For example, studies on cyclohexanecarboxylic acid derivatives have focused on their pharmacological properties, which could be relevant for developing new therapeutic agents (Corradetti, Mlinar, Falsini, et al., 2005).
Mechanism of Action
Mode of Action
The presence of a methoxyethylamino group and a carboxylic acid group in its structure suggests that it may interact with its targets through hydrogen bonding or ionic interactions .
Pharmacokinetics
The compound’s molecular weight (22928 g/mol) and polar functional groups suggest that it may have reasonable bioavailability .
Result of Action
The molecular and cellular effects of 2-{[(2-Methoxyethyl)amino]-carbonyl}cyclohexanecarboxylic acid are currently unknown. Given the lack of information on the compound’s targets and mode of action, it is difficult to predict its potential effects. Future research should aim to identify the compound’s biological targets and to characterize its effects at the molecular, cellular, and organismal levels .
properties
IUPAC Name |
2-(2-methoxyethylcarbamoyl)cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-16-7-6-12-10(13)8-4-2-3-5-9(8)11(14)15/h8-9H,2-7H2,1H3,(H,12,13)(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAMXRIRCNKNLTR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1CCCCC1C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10388088 |
Source
|
Record name | 2-[(2-Methoxyethyl)carbamoyl]cyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10388088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
817632-37-4 |
Source
|
Record name | 2-[(2-Methoxyethyl)carbamoyl]cyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10388088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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